Physicochemical Profiling and Synthetic Methodologies of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol: A Core Scaffold in Kinase Inhibitor Discovery
Physicochemical Profiling and Synthetic Methodologies of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol: A Core Scaffold in Kinase Inhibitor Discovery
Executive Summary
The pursuit of targeted oncology therapies has heavily relied on the development of small-molecule kinase inhibitors. Among the most privileged heterocyclic scaffolds in medicinal chemistry is the thieno[3,2-d]pyrimidine core[1]. Serving as a highly effective bioisostere to the traditional quinazoline ring, this bicyclic system provides unique electron density and spatial geometry that enhances binding affinity within the ATP-binding pockets of critical kinases[2].
This technical whitepaper provides an in-depth analysis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol (CAS: 18002-05-6), a foundational intermediate and active pharmacophore used in the synthesis of next-generation PI3K/AKT/mTOR pathway inhibitors[3]. By examining its physicochemical properties, mechanistic grounding, and self-validating synthetic protocols, this guide serves as a comprehensive resource for drug development professionals and synthetic chemists.
Physicochemical Properties & Structure-Activity Relationship (SAR)
The physicochemical attributes of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol dictate its behavior both in synthetic workflows and biological environments. The data below summarizes its core properties:
| Property | Value / Description |
| Chemical Name | 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol |
| CAS Registry Number | 18002-05-6 |
| Molecular Formula | C₁₃H₁₀N₂OS |
| Molecular Weight | 242.30 g/mol |
| Core Scaffold | Thieno[3,2-d]pyrimidine |
| C2 Substituent | p-Tolyl (4-Methylphenyl) group |
| Hydrogen Bond Donors | 1 (in lactam tautomeric form) |
| Hydrogen Bond Acceptors | 3 |
SAR Causality and Tautomerism
The structural design of this molecule is highly deliberate. The fusion of the electron-rich thiophene ring to the pyrimidine base alters the dihedral angle of the C2 and C4 substituents compared to standard quinazolines, often improving aqueous solubility and reducing off-target toxicity[2].
The p-tolyl group at the C2 position is strategically incorporated to project deep into the hydrophobic specificity pocket adjacent to the adenine-binding region of kinases like PI3K and mTOR[4]. Furthermore, the C4 hydroxyl group exhibits critical lactam-lactim tautomerism . In physiological aqueous environments, the lactam form (thieno[3,2-d]pyrimidin-4(3H)-one) predominates. This structural shift is vital for efficacy, as it presents a highly stable hydrogen bond donor (N3-H) and acceptor (C4=O) pair that anchors the molecule to the kinase hinge region[5].
Mechanistic Grounding: The PI3K/AKT/mTOR Pathway
Dysregulation of the Phosphoinositide 3-kinase (PI3K) signaling cascade is a primary driver in the pathogenesis of numerous human cancers[1]. When receptor tyrosine kinases (RTKs) are activated, PI3K phosphorylates PIP2 to PIP3, which subsequently recruits and activates AKT and the mammalian target of rapamycin (mTOR)[4].
Thieno[3,2-d]pyrimidine derivatives act as potent, ATP-competitive reversible inhibitors[6]. Unlike single-target agents that often trigger compensatory feedback loops, optimized derivatives of this scaffold can achieve dual PI3K/mTOR inhibition [7]. By simultaneously blocking all catalytic isoforms of PI3K and both mTOR complexes (mTORC1 and mTORC2), these inhibitors effectively shut down the survival pathway and induce apoptosis[8].
Fig 1. ATP-competitive dual inhibition of the PI3K/AKT/mTOR signaling cascade by thienopyrimidines.
Synthetic Methodologies
To ensure high yield and purity, the synthesis of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol relies on a robust base-catalyzed cyclocondensation[9]. The following protocol is designed as a self-validating system, incorporating specific chemical causalities to prevent the accumulation of uncyclized intermediates.
Step-by-Step Protocol
-
Reagent Preparation: Suspend methyl 3-aminothiophene-2-carboxylate (1.0 eq) and 4-methylbenzimidamide hydrochloride (1.2 eq) in anhydrous methanol. Causality: A slight stoichiometric excess of the amidine is utilized to compensate for potential hydrolysis caused by trace environmental moisture during the reaction setup.
-
Base-Catalyzed Cyclocondensation: Add sodium methoxide (3.0 eq) to the suspension. Causality: A strong alkoxide base is strictly required to fully deprotonate the amidine hydrochloride. This facilitates a highly efficient nucleophilic attack on the ester carbonyl, driving the cyclization forward. Reflux the mixture at 65°C for 6–8 hours under an inert argon atmosphere to prevent oxidative degradation of the electron-rich thiophene core.
-
Acidification & Precipitation: Cool the reaction mixture to room temperature and slowly acidify using glacial acetic acid until the pH reaches 5–6. Causality: Adjusting the solution to this mildly acidic isoelectric point neutralizes the highly soluble sodium salt of the pyrimidinol. This forces the neutral 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol to precipitate out of the methanolic solution, effectively separating it from unreacted starting materials and soluble byproducts.
-
Isolation & Purification: Isolate the crude solid via vacuum filtration. Wash sequentially with cold water and cold ethanol. Recrystallize the final product from a mixture of DMF and ethanol to achieve analytical-grade purity.
Fig 2. Self-validating synthetic workflow for 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol.
Analytical Validation & Quality Control
Before advancing this scaffold into downstream cross-coupling reactions (e.g., chlorination via POCl₃ followed by Suzuki coupling) or biological assays, rigorous analytical validation is mandatory to prevent false positives[9].
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the mass-to-charge ratio (m/z) corresponding to the protonated molecular ion [M+H]⁺ at approximately 243.0. Purity must exceed 98% based on the UV chromatogram (λ = 254 nm).
-
¹H-NMR (DMSO-d₆, 400 MHz): The spectrum must validate the structural integrity. Key diagnostic signals include the broad singlet for the tautomeric NH/OH proton (typically >12.0 ppm), the distinct doublets of the p-tolyl aromatic protons (around 7.3–8.1 ppm), the thiophene ring protons, and the sharp singlet of the aryl methyl group at ~2.35 ppm[5].
References
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry, ACS Publications.
-
Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology.
-
Application Notes & Protocols: Thieno[3,2-d]pyrimidine Derivatives for PI3K Inhibitor Synthesis. BenchChem.
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives. Molecules, MDPI.
-
Chemikart Chemical Database: CAS 18002-05-6 Properties. Chemikart.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biomart.cn [biomart.cn]
- 4. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives | MDPI [mdpi.com]
- 6. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 7. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
